Cas no 31199-03-8 (1,1-Dimethoxypentan-3-one)
1,1-Dimethoxypentan-3-one is a ketone derivative featuring a dimethoxy functional group, which enhances its stability and reactivity in synthetic applications. This compound is particularly valuable as an intermediate in organic synthesis, offering versatility in the formation of complex molecules. Its structure allows for selective reactions, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The dimethoxy group provides protection against unwanted side reactions, improving yield and purity in multi-step syntheses. Additionally, its well-defined physical and chemical properties ensure consistent performance in industrial and laboratory settings. This compound is typically handled under standard safety protocols due to its moderate reactivity.
1,1-Dimethoxypentan-3-one structure
Product Name:1,1-Dimethoxypentan-3-one
CAS No:31199-03-8
MF:C7H14O3
MW:146.184262752533
CID:1445803
PubChem ID:11182677
Update Time:2025-10-18
1,1-Dimethoxypentan-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Pentanone, 1,1-dimethoxy-
- 1,1-dimethoxypentan-3-one
- 1,1-dimethoxy-3-pentanone
- 1,1-Dimethoxypentan-3-on
- 1,1-dimethoxy-pentan-3-one
- 3-Oxo-valeraldehyd-dimethylacetal
- 3-oxo-valeraldehyde dimethylacetal
- 3-Pentanone,1,1-dimethoxy
- pentan-3-one-1-al dimethylacetal
- 31199-03-8
- AKOS025141868
- SCHEMBL2349464
- DTXSID20457855
- C7H14O3
- ALBB-028822
- WYCRQIULMFHSGL-UHFFFAOYSA-N
- LS-10002
- MFCD24688035
- 1,1-dimethoxypentane-3-on
- 1,1-Dimethoxypentan-3-one
-
- Inchi: 1S/C7H14O3/c1-4-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3
- InChI Key: WYCRQIULMFHSGL-UHFFFAOYSA-N
- SMILES: O(C)C(CC(CC)=O)OC
Computed Properties
- Exact Mass: 146.09400
- Monoisotopic Mass: 146.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 97
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53000
- LogP: 0.97450
1,1-Dimethoxypentan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D136745-250mg |
1,1-Dimethoxypentan-3-one |
31199-03-8 | 250mg |
$ 235.00 | 2022-01-10 | ||
| TRC | D136745-500mg |
1,1-Dimethoxypentan-3-one |
31199-03-8 | 500mg |
$666.00 | 2023-05-18 | ||
| TRC | D136745-1000mg |
1,1-Dimethoxypentan-3-one |
31199-03-8 | 1g |
$1177.00 | 2023-05-18 | ||
| TRC | D136745-100mg |
1,1-Dimethoxypentan-3-one |
31199-03-8 | 100mg |
$150.00 | 2023-05-18 | ||
| TRC | D136745-1g |
1,1-Dimethoxypentan-3-one |
31199-03-8 | 1g |
$ 1200.00 | 2023-09-08 | ||
| Key Organics Ltd | LS-10002-1G |
1,1-dimethoxypentan-3-one |
31199-03-8 | >95% | 1g |
£276.00 | 2025-02-08 | |
| Key Organics Ltd | LS-10002-5G |
1,1-dimethoxypentan-3-one |
31199-03-8 | >95% | 5g |
£579.00 | 2025-02-08 | |
| Key Organics Ltd | LS-10002-10G |
1,1-dimethoxypentan-3-one |
31199-03-8 | >95% | 10g |
£883.00 | 2025-02-08 | |
| A2B Chem LLC | AI47185-500mg |
1,1-Dimethoxypentan-3-one |
31199-03-8 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI47185-1g |
1,1-Dimethoxypentan-3-one |
31199-03-8 | >95% | 1g |
$439.00 | 2024-04-20 |
1,1-Dimethoxypentan-3-one Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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